molecular formula C12H18N2O3S2 B6587867 N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide CAS No. 1234980-89-2

N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B6587867
CAS No.: 1234980-89-2
M. Wt: 302.4 g/mol
InChI Key: FMLIABSENSHJBA-UHFFFAOYSA-N
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Description

N-[(1-Methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked to a 1-methanesulfonylpiperidin-4-ylmethyl group.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-19(16,17)14-6-4-10(5-7-14)9-13-12(15)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLIABSENSHJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the reaction of piperidine with methanesulfonyl chloride to introduce the methanesulfonyl group. This intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Target Specificity

Thiophene-2-carboxamide derivatives share a common core but differ in substituents attached to the carboxamide nitrogen. These structural variations dictate target specificity and biological efficacy:

Compound Name Substituent Group Target Protein/Pathway Biological Activity Key Findings
N-[(1-Methanesulfonylpiperidin-4-yl)methyl] 1-Methanesulfonylpiperidin-4-ylmethyl Undefined (putative kinase/enzyme) Undefined (potential anticancer) Structural similarity to EGFR inhibitors (e.g., 7h, 7j)
7h () 1-Isopropyl-7-methyl-2-oxo-4-phenylquinazolin-6-yl EGFR TKD (1M17) Apoptotic induction (anticancer) Docking score: −9.31 kcal/mol; competitive binding vs. EGFR
79 () Bis((R)-1-phenylethyl) carbamothioyl InhA (M. tuberculosis) Antituberculosis Highest activity against drug-resistant TB strains (MIC < 1 µg/mL)
N-(4-Methylpyridin-2-yl) analogs () 4-Methylpyridin-2-yl Bacterial enzymes Antibacterial SAR studies show aryl substituents enhance efficacy
ML402 () 2-(4-Chloro-2-methylphenoxy)ethyl K2P2.1 (TREK-1) channels Ion channel activation Co-crystallized with TREK-1; stabilizes channel open state

Binding Affinity and Mechanism of Action

  • EGFR Inhibitors (7h, 7j) : The quinazolinyl group in 7h and 4-methoxybenzamide in 7j enhance hydrophobic interactions with EGFR's ATP-binding pocket, correlating with apoptotic activity .
  • InhA Inhibitors (79) : Thiourea derivatives like 79 disrupt mycolic acid biosynthesis via hydrogen bonding with InhA's NAD+ binding site, critical for TB growth inhibition .
  • K2P2.1 Activators (ML402): The phenoxyethyl group in ML402 facilitates membrane permeability, enabling direct interaction with TREK-1's extracellular CAP domain .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methanesulfonyl and piperidine groups in the target compound may improve aqueous solubility compared to nitro-phenyl analogs (e.g., ), which exhibit high crystallinity but poor solubility .
  • Metabolic Stability : The methanesulfonyl group could reduce hepatic metabolism relative to compounds with methylpyridinyl groups (), which are prone to oxidative degradation .

Resistance and Selectivity Profiles

  • Antibacterial Analogs () : Resistance in bacterial strains is mitigated by aryl substituents, which hinder efflux pump recognition .
  • Antituberculosis Derivatives (79) : Activity against INH-resistant TB highlights cross-target efficacy, unlike quinazolinyl-based EGFR inhibitors, which face kinase mutation-driven resistance .

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